Isoliquiritigenin

Description

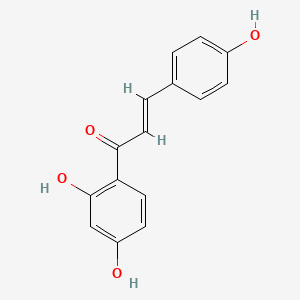

Isoliquiritigenin is a member of the class of chalcones that is trans-chalcone hydroxylated at C-2', -4 and -4'. It has a role as an EC 1.14.18.1 (tyrosinase) inhibitor, a biological pigment, a NMDA receptor antagonist, a GABA modulator and a metabolite. It derives from a trans-chalcone. It is a conjugate acid of an isoliquiritigenin(1-).

Isoliquiritigenin is a precursor to several flavonones in many plants.

Properties

IUPAC Name |

(E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-11-4-1-10(2-5-11)3-8-14(18)13-7-6-12(17)9-15(13)19/h1-9,16-17,19H/b8-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXDRHHKMWQZJHT-FPYGCLRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022466 | |

| Record name | Isoliquiritigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isoliquiritigenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037316 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

961-29-5, 13745-20-5 | |

| Record name | Isoliquiritigenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=961-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoliquiritigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000961295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',4,4'-Trihydroxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013745205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoliquiritigenin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03285 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isoliquiritigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4,4'-trihydroxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isoliquiritigenin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIHYDROXYCHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9CTI9GB8F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoliquiritigenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037316 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

200 - 204 °C | |

| Record name | Isoliquiritigenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037316 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Isoliquiritigenin: A Comprehensive Guide to Natural Sources and Advanced Extraction Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

Isoliquiritigenin (ISL), a chalcone-type flavonoid, is a molecule of significant and growing interest within the scientific community. Primarily recognized as a key bioactive constituent of licorice root, its diverse pharmacological profile—encompassing anti-inflammatory, antioxidant, immunomodulatory, and antineoplastic properties—positions it as a promising candidate for therapeutic development and as a valuable food additive.[1][2][3] However, its relatively low natural abundance necessitates a sophisticated understanding of its botanical sources and the development of highly efficient extraction and purification strategies.

This guide serves as a technical deep-dive for professionals in research and drug development. It eschews a simplistic overview in favor of a detailed exploration of isoliquiritigenin's origins, from its biosynthesis in planta to the array of methodologies employed for its isolation. We will dissect the causality behind experimental choices, compare the efficacy of various techniques, and provide actionable protocols grounded in peer-reviewed literature. The objective is to equip the reader with the foundational knowledge required to efficiently source, extract, and purify isoliquiritigenin for research and development applications.

Part 1: Principal Natural Sources of Isoliquiritigenin

Isoliquiritigenin is predominantly found in the roots and rhizomes of plants from the Glycyrrhiza genus, commonly known as licorice.[3][4] While several species contain this chalcone, the most commercially and scientifically relevant are Glycyrrhiza glabra (European licorice), Glycyrrhiza uralensis (Chinese licorice), and Glycyrrhiza inflata.[2] These plants have a long history of use in traditional medicine, particularly in Chinese and Ayurvedic systems, where their therapeutic effects are now being partly attributed to the presence of compounds like isoliquiritigenin.[5]

The concentration of isoliquiritigenin in raw licorice root is typically low, often necessitating the processing of large amounts of biomass for significant yields.[6] This inherent challenge underscores the critical importance of optimizing extraction efficiency, which will be the central focus of this guide.

| Plant Source | Scientific Name | Primary Part Used | Key Bioactive Compounds |

| Licorice | Glycyrrhiza glabra, G. uralensis | Root & Rhizome | Isoliquiritigenin, Liquiritigenin, Glycyrrhizic Acid, Glabridin[3] |

| Mongolian Licorice | Mongolian glycyrrhiza | Root & Rhizome | Isoliquiritigenin, other flavonoids[2] |

Part 2: The Biosynthetic Pathway of Isoliquiritigenin

Understanding the biosynthesis of isoliquiritigenin provides essential context for its presence in specific plant families and offers potential avenues for metabolic engineering. The pathway originates from the general phenylpropanoid pathway, a fundamental process in higher plants for producing a wide array of secondary metabolites.

The synthesis begins with the amino acid L-phenylalanine . A series of enzymatic reactions converts it into 4-coumaroyl-CoA , a critical intermediate.[7] The committed step towards flavonoid synthesis is catalyzed by the enzyme Chalcone Synthase (CHS) . CHS facilitates the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA. In a crucial distinction from the synthesis of many other flavonoids, the enzyme Chalcone Reductase (CHR) is also involved, leading to the formation of 2′,4,4′-trihydroxychalcone, more commonly known as isoliquiritigenin.[7][8]

Caption: Simplified biosynthetic pathway of Isoliquiritigenin.

Part 3: A Comparative Analysis of Extraction Methodologies

The selection of an extraction method is a critical decision dictated by desired yield, purity, processing time, cost, and environmental impact. Here, we analyze a spectrum of techniques, from classical solvent-based approaches to innovative, green technologies.

Conventional Extraction Techniques

These methods, while foundational, often suffer from long extraction times, high solvent consumption, and the potential for thermal degradation of the target analyte.

-

Ethanol Reflux Extraction: This common laboratory technique involves boiling a solvent (typically ethanol) with the plant material, with the vapor being condensed and returned to the extraction flask. The elevated temperature enhances solvent penetration and solubility. However, prolonged exposure to heat can degrade thermolabile compounds.[9][10]

Experimental Protocol: Ethanol Reflux Extraction

-

Preparation: Weigh 4 g of dried, powdered licorice root and place it in a 250 mL round-bottom flask.

-

Solvent Addition: Add 100 mL of 75% ethanol solution (material-to-liquid ratio of 1:25).

-

Extraction: Heat the mixture in a water bath to 60°C and maintain reflux for 1.5 hours.[10]

-

Recovery: Filter the mixture while hot to collect the filtrate containing the crude extract.

-

-

Soxhlet Extraction: A classic method that provides exhaustive extraction by continuously washing the plant material with freshly distilled solvent. While thorough, it is time-consuming and energy-intensive.

Advanced and Green Extraction Technologies

Modern techniques leverage physical forces or novel solvent systems to dramatically improve extraction efficiency and reduce environmental impact.

-

Ultrasound-Assisted Extraction (UAE): This technique employs high-frequency sound waves (>20 kHz) to induce acoustic cavitation in the solvent. The formation and collapse of microscopic bubbles generate intense localized pressure and temperature gradients, disrupting plant cell walls and enhancing mass transfer. This leads to significantly reduced extraction times and solvent consumption compared to conventional methods.[11]

Experimental Protocol: Optimized Ultrasound-Assisted Extraction

-

Preparation: Place 1.0 g of powdered licorice (60 mesh) into a 50 mL flask.

-

Solvent Addition: Add 19.10 mL of 73.25% ethanol (optimal liquid-solid ratio of 19.10:1).[11]

-

Sonication: Submerge the flask in an ultrasonic bath (e.g., 80 kHz) and sonicate for 27.82 minutes.[11]

-

Recovery: Centrifuge the resulting solution (e.g., 4000 rpm for 10 min) and collect the supernatant for analysis. Causality: The optimized ethanol concentration (73.25%) strikes a balance in solvent polarity to effectively solubilize isoliquiritigenin, while the specific time and liquid-solid ratio maximize yield before reaching a plateau or risking degradation.[11]

-

Caption: Workflow for Ultrasound-Assisted Extraction (UAE).

-

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to selectively heat the solvent and residual moisture within the plant matrix. This creates a rapid build-up of internal pressure, leading to the rupture of cell walls and the efficient release of phytochemicals into the solvent.[12] The primary advantages are a dramatic reduction in extraction time (often to a few minutes) and lower solvent usage.[12]

-

Supercritical Fluid Extraction (SFE): A green technology that uses a substance at a temperature and pressure above its critical point—a supercritical fluid—as the extraction solvent.[13] Carbon dioxide (CO2) is the most common choice due to its mild critical point (31°C, 74 bar), non-toxicity, and the fact that it can be easily removed from the extract by simple depressurization, leaving no solvent residue.[14] The solvating power of supercritical CO2 can be tuned by adjusting pressure and temperature, and its polarity can be increased by adding a co-solvent like ethanol, making it suitable for extracting moderately polar compounds like isoliquiritigenin.[14][15]

-

Ionic Liquid and Deep Eutectic Solvent (DES) Based Extraction: These methods employ novel "designer" solvents. Ionic liquids are salts with low melting points, while DESs are mixtures of compounds (like choline chloride and lactic acid) that form a eutectic with a significantly lower melting point than the individual components.[16][17] Both offer advantages like low vapor pressure, high thermal stability, and tunable solvent properties. When combined with ultrasound (ILUAE or DES-UAE), they have demonstrated high extraction efficiency for isoliquiritigenin.[17][18][19] A study using an ionic liquid-based UAE achieved an extraction yield of 0.665 mg/g.[16]

Bio-augmentation Techniques

-

Solid-State Fermentation: This innovative approach uses microorganisms to enhance extraction. A study utilizing Aspergillus niger for solid-state fermentation of licorice powder prior to extraction demonstrated a remarkable increase in yield. The fungus breaks down the complex plant cell wall structures, liberating trapped phytochemicals. Furthermore, enzymatic activity can convert glycosylated precursors into their aglycone form, isoliquiritigenin. This method achieved a yield of 1.53 mg/g, which was 9 times greater than conventional reflux extraction.[9][10]

| Extraction Method | Principle | Typical Solvent | Yield (mg/g) | Advantages | Disadvantages |

| Reflux Extraction | Heat-enhanced solvent extraction | 75% Ethanol | ~0.17[9][10] | Simple setup | Time-consuming, thermal degradation risk |

| Ultrasound (UAE) | Acoustic cavitation disrupts cells | 73.25% Ethanol | 0.26[11] | Fast, efficient, reduced solvent use | Requires specialized equipment |

| Ionic Liquid (ILUAE) | Novel solvent + Ultrasound | [BMIM]Br | 0.665[16] | High efficiency, tunable solvents | Higher solvent cost, potential recovery issues |

| Fermentation + UAE | Microbial breakdown of matrix | Water (fermentation), Ethanol (extraction) | 1.53[9][10] | Very high yield, value addition | Longer process time, requires sterile conditions |

Part 4: Downstream Purification and Analysis

Following initial extraction, the crude extract contains a complex mixture of compounds. A multi-step purification process is required to isolate isoliquiritigenin to a high degree of purity.

-

Acid/Alkaline Hydrolysis: Some protocols employ an acid or alkaline hydrolysis step. This is a critical choice: hydrolysis can cleave glycosidic bonds, converting precursors like isoliquiritin (isoliquiritigenin-4'-O-glucoside) into isoliquiritigenin, thereby increasing the final yield.[20][21]

-

Liquid-Liquid Partitioning: The crude extract is partitioned between two immiscible solvents (e.g., water and ethyl acetate). Isoliquiritigenin, being moderately polar, will preferentially move into the organic phase (ethyl acetate), separating it from more polar impurities like sugars and salts.[20]

-

Chromatography: This is the core of high-purity isolation.

-

Column Chromatography: The extract is passed through a column packed with a stationary phase like silica gel or a macroporous adsorption resin.[9][22] Solvents of increasing polarity are used to elute fractions, with isoliquiritigenin being collected in the appropriate fraction.

-

High-Speed Counter-Current Chromatography (HSCCC): A highly effective liquid-liquid chromatography technique that avoids the use of a solid stationary phase, minimizing irreversible adsorption of the sample. HSCCC has been successfully used for the one-step separation and purification of isoliquiritigenin from crude extracts to over 98% purity.[23]

-

-

Recrystallization: The final step involves dissolving the purified isoliquiritigenin in a minimal amount of a suitable hot solvent and allowing it to cool slowly, forming high-purity crystals.[21]

Caption: General workflow for the purification of Isoliquiritigenin.

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) is the industry-standard method for the identification and quantification of isoliquiritigenin in extracts and purified samples. A typical analysis involves a C18 reversed-phase column with a mobile phase consisting of a methanol-water or acetonitrile-water gradient.[6][11] Detection is commonly performed using a UV-Vis detector at a wavelength around 370 nm, where the chalcone structure exhibits strong absorbance.[6]

Conclusion and Future Perspectives

Isoliquiritigenin stands out as a high-value phytochemical with significant therapeutic promise. While its primary natural source, licorice root, contains it in low concentrations, a systematic and scientifically-grounded approach to extraction can lead to substantial yields.

This guide has demonstrated that while conventional methods provide a baseline, advanced techniques such as Ultrasound-Assisted Extraction (UAE) offer a significant improvement in efficiency and speed. Most notably, the integration of bioprocessing through Solid-State Fermentation represents a paradigm shift, capable of increasing yields by nearly an order of magnitude. The choice of methodology will ultimately depend on the specific application, balancing factors of yield, purity requirements, scalability, and cost.

For drug development professionals, a thorough understanding of these extraction and purification workflows is paramount. It ensures the consistent and cost-effective production of high-purity isoliquiritigenin, a critical prerequisite for rigorous preclinical and clinical investigation. Future research will likely focus on further refining these green extraction technologies, exploring new microbial strains for enhanced fermentation, and potentially developing synthetic biology platforms for its de novo production.

References

-

Isoliquiritigenin - Wikipedia. Wikipedia. [Link]

-

Optimization of Ultrasound Assisted Extraction of Isoliquiritigenin from Licorice by Response Surface Methodology. The Open Chemical Engineering Journal. [Link]

-

Pharmacological Potentials and Delivery Strategies of Isoliquiritigenin: Challenges and Advances in Enhancing Bioavailability. National Center for Biotechnology Information (PMC). [Link]

-

A review: the pharmacology of isoliquiritigenin. CABI Digital Library. [Link]

-

Unveiling the Essence of Isoliquiritigenin: Exploring Its Chemistry, Pharmacokinetics, and Pharmacological Potential | Request PDF. ResearchGate. [Link]

-

A review: The pharmacology of isoliquiritigenin (2015) | Fu Peng | 226 Citations. SciSpace. [Link]

-

Optimization of response surface methodology for the extraction of isoliquiritigenin from Aspergillus niger solid-state fermentation of licorice and its antitumor effects. Frontiers. [Link]

-

Presumed biosynthetic pathway for isoliquiritigenin and butein... ResearchGate. [Link]

-

Construction and optimization of liquiritigenin biosynthesis pathway in... ResearchGate. [Link]

-

Optimization of response surface methodology for the extraction of isoliquiritigenin from Aspergillus niger solid-state fermentation of licorice and its antitumor effects. National Center for Biotechnology Information (PMC). [Link]

-

Study on Extraction of Isoliquiritigenin from Glycyrrhiza uralensis Fisch. by Acid Hydrolysis. China Papers. [Link]

- CN102285875A - Method for extracting and purifying isoliquiritigenin

-

A Study of the Ionic Liquid-Based Ultrasonic-Assisted Extraction of Isoliquiritigenin from Glycyrrhiza uralensis. PubMed. [Link]

-

Development of sample preparation method for isoliquiritigenin, liquiritin, and glycyrrhizic acid analysis in licorice by ionic liquids-ultrasound based extraction and high-performance liquid chromatography detection. PubMed. [Link]

-

Ingredient: Isoliquiritigenin. Caring Sunshine. [Link]

-

Ultrasound-assisted Deep Eutectic Solvents Extraction of Glabridin and Isoliquiritigenin from Glycyrrhiza glabra: Optimization, Extraction mechanism and In vitro Bioactivities. ResearchGate. [Link]

-

HPLC chromatogram for isoliquiritigenin in standard solutions (a) and sample extract (b). ResearchGate. [Link]

-

ISOLIQUIRITIGENIN EXTRACTED FROM LICORICE Glycyrrhiza uralensis ROOTS BY A FACILE CONVERSION TECHNIQUE. Ovid. [Link]

-

Identification of a novel chalcone reductase gene for isoliquiritigenin biosynthesis in dahlia (Dahlia variabilis). bioRxiv. [Link]

-

Isoliquiritigenin: Benefits and Uses Explained. Nootropics Depot. [Link]

-

Isoliquiritigenin (ISL) and its Formulations: Potential Antitumor Agents. ResearchGate. [Link]

-

Isoliquiritigenin: A natural compound with a promising role in inhibiting breast cancer lung metastasis. National Center for Biotechnology Information (PMC). [Link]

-

Evidence for Anti-Inflammatory Activity of Isoliquiritigenin, 18β Glycyrrhetinic Acid, Ursolic Acid, and the Traditional Chinese Medicine Plants Glycyrrhiza glabra and Eriobotrya japonica, at the Molecular Level. MDPI. [Link]

-

Structure of isoliquiritigenin (ISL). ResearchGate. [Link]

-

Natural Antioxidant-Isoliquiritigenin Ameliorates Contractile Dysfunction of Hypoxic Cardiomyocytes via AMPK Signaling Pathway. National Center for Biotechnology Information (PMC). [Link]

-

Supercritical Fluid Extraction (SFE) Techniques as an Innovative Green Technologies for the Effective Extraction of the Active Phytopharmaceuticals. International Journal of Pharmacy and Technology. [Link]

-

Supercritical CO2 Extraction as a Tool to Isolate Anti-Inflammatory Sesquiterpene Lactones from Cichorium intybus L. Roots. MDPI. [Link]

-

One step isolation and purification of liquiritigenin and isoliquiritigenin from Glycyrrhiza uralensis Risch. using high-speed c. ScienceDirect. [Link]

- KR19980015534A - Extraction of licorice extract using supercritical fluid extraction.

-

Ultrasound-assisted deep eutectic solvents extraction of glabridin and isoliquiritigenin from Glycyrrhiza glabra: Optimization, extraction mechanism and in vitro bioactivities. National Center for Biotechnology Information (PMC). [Link]

-

Microwave-assisted extraction of glycyrrhizic acid from licorice root | Request PDF. ResearchGate. [Link]

Sources

- 1. Pharmacological Potentials and Delivery Strategies of Isoliquiritigenin: Challenges and Advances in Enhancing Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. researchgate.net [researchgate.net]

- 4. Isoliquiritigenin - Wikipedia [en.wikipedia.org]

- 5. caringsunshine.com [caringsunshine.com]

- 6. ovid.com [ovid.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. biorxiv.org [biorxiv.org]

- 9. Frontiers | Optimization of response surface methodology for the extraction of isoliquiritigenin from Aspergillus niger solid-state fermentation of licorice and its antitumor effects [frontiersin.org]

- 10. Optimization of response surface methodology for the extraction of isoliquiritigenin from Aspergillus niger solid-state fermentation of licorice and its antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. openchemicalengineeringjournal.com [openchemicalengineeringjournal.com]

- 12. researchgate.net [researchgate.net]

- 13. rjptonline.org [rjptonline.org]

- 14. mdpi.com [mdpi.com]

- 15. KR19980015534A - Extraction of licorice extract using supercritical fluid extraction - Google Patents [patents.google.com]

- 16. A Study of the Ionic Liquid-Based Ultrasonic-Assisted Extraction of Isoliquiritigenin from Glycyrrhiza uralensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Ultrasound-assisted deep eutectic solvents extraction of glabridin and isoliquiritigenin from Glycyrrhiza glabra: Optimization, extraction mechanism and in vitro bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development of sample preparation method for isoliquiritigenin, liquiritin, and glycyrrhizic acid analysis in licorice by ionic liquids-ultrasound based extraction and high-performance liquid chromatography detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 21. CN102285875A - Method for extracting and purifying isoliquiritigenin from liquorice - Google Patents [patents.google.com]

- 22. researchgate.net [researchgate.net]

- 23. tautobiotech.com [tautobiotech.com]

Engineering the Isoliquiritigenin Biosynthetic Pathway in Glycyrrhiza Species: A Comprehensive Technical Guide

Executive Summary

Glycyrrhiza species (licorice), primarily G. uralensis and G. glabra, are critical chassis organisms for the biosynthesis of high-value pharmacological flavonoids. Among these, isoliquiritigenin (ISL) —a simple deoxychalcone—serves as a potent bioactive compound and a crucial metabolic intermediate. This technical guide provides an in-depth mechanistic breakdown of the ISL biosynthetic pathway, detailing the enzymatic synergy required for its production, field-proven elicitation strategies for yield optimization, and self-validating experimental protocols for metabolic engineering.

The Core Biosynthetic Pathway: Mechanistic Breakdown

The biosynthesis of isoliquiritigenin is a specialized branch of the central phenylpropanoid pathway, distinguished by the unique co-action of two enzymes during the final chalcone formation step.

Upstream Phenylpropanoid Cascade

The pathway initiates with the deamination of L-phenylalanine by Phenylalanine ammonia-lyase (PAL) to form cinnamic acid. Subsequent hydroxylation by Cinnamate 4-hydroxylase (C4H) yields p-coumaric acid, which is then activated by 4-coumarate:CoA ligase (4CL) to form p-coumaroyl-CoA [1]. This activated thioester serves as the primary substrate for the flavonoid branch.

The Branch Point: CHS and CHR Synergy

The defining step in ISL biosynthesis is the conversion of p-coumaroyl-CoA and three molecules of malonyl-CoA into a chalcone scaffold.

-

Without CHR: Chalcone synthase (CHS) alone catalyzes the stepwise condensation and cyclization to form naringenin chalcone (a 6'-hydroxychalcone).

-

With CHR: In Glycyrrhiza species, Chalcone reductase (CHR) —a polyketide reductase belonging to the aldo-keto reductase (AKR) superfamily—intervenes before the final ring closure. CHR stereospecifically reduces the polyketide intermediate, removing the C-6' hydroxyl group to yield the deoxychalcone isoliquiritigenin (2',4,4'-trihydroxychalcone) [2].

Downstream Modifications

ISL is highly reactive and rarely accumulates in large quantities without stabilization. It is rapidly isomerized by Chalcone isomerase (CHI) to form the flavanone liquiritigenin. Alternatively, UDP-glycosyltransferases (UGTs), such as GuUGT2 , catalyze the transfer of a sugar moiety to ISL, forming the stable glycoside isoliquiritin [3].

Biosynthetic pathway of isoliquiritigenin in Glycyrrhiza species.

Elicitation and Pathway Modulation Strategies

Because baseline ISL production in wild-type Glycyrrhiza is often insufficient for commercial extraction, researchers employ abiotic and chemical elicitors to hyperactivate the pathway.

Jasmonate Signaling: Methyl jasmonate (MeJA) mimics herbivory-induced wounding. Applying MeJA triggers a signal transduction cascade (mediated by MYB and bHLH transcription factors) that globally upregulates PAL, 4CL, CHS, and CHR transcripts. In G. glabra hairy roots, a 5-day MeJA treatment increased ISL levels by 30.25% and liquiritigenin by over 100% [1].

Osmotic/Drought Stress: PEG6000-induced drought stress acts as a positive regulator of secondary metabolism. Drought stress rapidly stimulates endogenous jasmonic acid (JA) production, which in turn peaks ISL accumulation within 2 hours of exposure in G. uralensis root tissues [4].

Table 1: Effects of Elicitors on ISL and Precursor Accumulation

| Elicitor / Stressor | Target System | Key Upregulated Genes | Peak Metabolite Response | Reference |

| 100 µM MeJA | G. glabra Hairy Roots | PAL3, 4CL1, CHS6 | ISL (+30.25%), Liquiritigenin (+100.03%) at Day 5 | Zhu et al., 2025 |

| 10% PEG6000 | G. uralensis Seedlings | CHS, CHI, UGTs | ISL (Peak at 2h), Liquiritin (Peak at 6h) | Yao et al., 2022 |

| NaCl Stress | G. uralensis Roots | GuUGT2, GuUGT3 | Enhanced conversion of ISL to Isoliquiritin | Jiang et al., 2021 |

Experimental Methodologies: Hairy Root Induction & Elicitation

Hairy root (HR) cultures are the gold standard for studying Glycyrrhiza root-specific metabolites. They are genetically stable, exhibit hormone-independent growth, and bypass the slow growth cycle of the mother plant. The following protocol is designed as a self-validating system to ensure that observed metabolic shifts are strictly elicitor-dependent.

Step-by-Step Protocol

-

Explant Preparation: Sterilize G. uralensis seeds and germinate in vitro. Excise 10-day-old cotyledons (approx. 0.5 cm²). Causality: Cotyledons possess high cellular totipotency, making them highly susceptible to Agrobacterium infection.

-

Infection & Co-cultivation: Immerse explants in an Agrobacterium rhizogenes (strain ATCC 15834) suspension (OD₆₀₀ = 0.6) for 10 minutes. Transfer to solid MS medium in the dark for 48 hours. Causality: The dark environment prevents UV degradation of the bacterial virulence factors, ensuring efficient transfer of the Ri plasmid T-DNA (containing rol genes) into the plant genome.

-

Selection: Transfer explants to MS medium supplemented with 250 mg/L Cefotaxime. Causality: Cefotaxime is a cephalosporin antibiotic that specifically eliminates residual A. rhizogenes without causing phytotoxicity to the newly emerging hairy roots.

-

Elicitation: Once HR lines are established in liquid suspension (approx. 20 days), spike the medium with 100 µM MeJA. Validation Check: Always run a parallel mock-elicited control (equivalent volume of ethanol solvent) to rule out solvent-induced stress responses.

-

Extraction: Harvest roots at Day 5 post-elicitation. Lyophilize and grind to a fine powder. Extract with 70% methanol under ultrasonic assistance for 30 minutes. Causality: 70% methanol provides the optimal dielectric constant to simultaneously solubilize the hydrophobic aglycone (ISL) and the hydrophilic glycoside (isoliquiritin).

-

HPLC Quantification: Filter the extract through a 0.22 µm membrane. Analyze via HPLC using a C18 column. Detect ISL at an optimized UV wavelength of 360 nm.

Step-by-step experimental workflow for hairy root induction and elicitation.

Synthetic Biology and Future Directions

While elicitation of native Glycyrrhiza tissues is effective, synthetic biology offers a scalable alternative. Recent advances have successfully reconstituted the ISL pathway in Saccharomyces cerevisiae. By overexpressing G. uralensis specific genes (GuCHS1 and GuCHR1), researchers have bypassed the native regulatory bottlenecks of the plant. However, managing the spontaneous isomerization of ISL into liquiritigenin in heterologous hosts remains a critical engineering challenge, requiring precise control over cellular pH and the targeted knockout of endogenous yeast isomerases.

Understanding the precise catalytic mechanisms and regulatory networks outlined in this guide provides the foundational blueprint required to engineer high-yield, sustainable production systems for isoliquiritigenin and its downstream pharmaceutical derivatives.

References

-

Zhu Y, Wang B, Xue B, et al. "MeJA Elicitation on Flavonoid Biosynthesis and Gene Expression in the Hairy Roots of Glycyrrhiza glabra L." Genes, 2025.[Link]

-

Ohno S, Yamada H, Maruyama K, et al. "Identification of a novel chalcone reductase gene for isoliquiritigenin biosynthesis in dahlia (Dahlia variabilis)." bioRxiv, 2022.[Link]

-

Jiang D, Li P, Yin Y, et al. "Molecular cloning and functional characterization of UGTs from Glycyrrhiza uralensis flavonoid pathway." International Journal of Biological Macromolecules, 2021.[Link]

-

Yao H, Wang F, Bi Q, et al. "Combined Analysis of Pharmaceutical Active Ingredients and Transcriptomes of Glycyrrhiza uralensis Under PEG6000-Induced Drought Stress Revealed Glycyrrhizic Acid and Flavonoids Accumulation via JA-Mediated Signaling." Frontiers in Plant Science, 2022.[Link]

Sources

- 1. MeJA Elicitation on Flavonoid Biosynthesis and Gene Expression in the Hairy Roots of Glycyrrhiza glabra L. | MDPI [mdpi.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Molecular cloning and functional characterization of UGTs from Glycyrrhiza uralensis flavonoid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Combined Analysis of Pharmaceutical Active Ingredients and Transcriptomes of Glycyrrhiza uralensis Under PEG6000-Induced Drought Stress Revealed Glycyrrhizic Acid and Flavonoids Accumulation via JA-Mediated Signaling [frontiersin.org]

Thermodynamic Solubilization and Formulation Strategies for Isoliquiritigenin (ISL)

Executive Summary

Isoliquiritigenin (ISL; 1-(2E,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)-2-propen-1-one) is a highly bioactive chalcone flavonoid derived primarily from the roots of Glycyrrhiza species[1]. While it exhibits potent anti-inflammatory, anticancer, and aldose reductase inhibitory activities[1][2], its clinical translation is severely bottlenecked by its physicochemical properties. ISL features a rigid, planar chalcone backbone with multiple phenolic hydroxyl groups, resulting in high lipophilicity, strong crystal lattice energy, and an intrinsic aqueous solubility of merely ~3.74 μg/mL (approx. 13.6 μM)[3][4].

This whitepaper provides a comprehensive analysis of ISL's solubility profile across diverse organic solvents, details the thermodynamic causality behind its dissolution behavior, and outlines self-validating experimental protocols for overcoming its formulation challenges.

Physicochemical Profiling & Baseline Thermodynamics

To formulate ISL effectively, one must understand the thermodynamic barriers to its solvation. The dissolution of a crystalline solid like ISL requires breaking intermolecular hydrogen bonds within its crystal lattice and forming new solute-solvent interactions.

-

Aprotic Organic Solvents (DMSO, DMF): ISL exhibits its highest baseline solubility in dimethyl sulfoxide (DMSO) and dimethyl formamide (DMF) at approximately 20 mg/mL[1]. These solvents possess high dielectric constants and act as powerful hydrogen-bond acceptors, efficiently disrupting the ISL crystal lattice without requiring proton donation.

-

Protic Organic Solvents (Ethanol, Methanol): In amphiphilic solvents like ethanol, solubility drops to ~5 mg/mL[1]. While ethanol can form hydrogen bonds with ISL's hydroxyl groups, its lower polarity compared to DMSO limits its capacity to stabilize the highly conjugated chalcone system.

-

Aqueous Buffers: ISL is practically insoluble in water. To achieve a working aqueous concentration (e.g., for in vitro assays), ISL must be pre-dissolved in DMSO and subsequently diluted. A 1:10 dilution of DMSO to PBS (pH 7.2) yields a metastable supersaturated solution at ~0.1 mg/mL[1]. Because this system is thermodynamically unstable, nucleation and precipitation will eventually occur, necessitating immediate use[1].

Quantitative Solubility Matrix

The following table synthesizes the equilibrium solubility of ISL across various solvents, surfactants, and oils to guide excipient selection.

| Solvent / Excipient | Classification | Apparent Solubility | Reference |

| Water | Aqueous | ~3.74 μg/mL (13.6 μM) | [3][4] |

| Ethanol | Protic Organic | ~5 mg/mL | [1] |

| DMSO / DMF | Polar Aprotic Organic | ~20 mg/mL | [1] |

| Tween 80 | Non-ionic Surfactant | 447.72 ± 0.0019 mg/g | [3] |

| Tween 85 | Non-ionic Surfactant | 445.33 ± 0.0068 mg/g | [3] |

| PEG 400 | Co-surfactant | 101.75 ± 8.55 mg/g | [5] |

| Soybean Oil | Lipid / Oil phase | 147.12 ± 0.0044 mg/g | [3] |

| Propylene Glycol Dicaprylate (PGD) | Lipid / Oil phase | 15.73 ± 0.84 mg/g | [5] |

Advanced Solubilization Strategies

When organic solvents are physiologically unacceptable, advanced delivery systems must be engineered to artificially depress the chemical potential of ISL in the aqueous phase.

Mechanistic pathways for enhancing the apparent solubility of ISL.

-

Deep Eutectic Solvents (DESs): Synthesizing DESs using Choline chloride (ChCl) paired with organic acids (e.g., gallic acid, malic acid) creates a dense hydrogen-bonding network. This network interacts intimately with ISL's hydroxyl groups, enhancing its solubility by up to 68,103 times compared to pure water[6].

-

Cyclodextrin Inclusion: Utilizing Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD) provides a lipophilic microenvironment. ISL is encapsulated into the hydrophobic cavity via non-covalent interactions, raising its aqueous solubility from 13.6 μM to 4.05 mM[4].

-

Nanoemulsions (NE): By dissolving ISL in a lipid phase (e.g., Soybean oil) and stabilizing it with surfactants (e.g., Tween 80), ISL solubility can be increased to 4 mg/mL, representing a ~1000-fold increase over its intrinsic aqueous solubility[3].

Validated Experimental Workflows

As a Senior Application Scientist, I emphasize that protocols must not be blind recipes. They must be self-validating systems designed to prove thermodynamic equilibrium and quantitative accuracy.

Protocol 1: Thermodynamic Equilibrium Solubility Determination

Causality & Logic: To determine true solubility, the system must reach thermodynamic equilibrium where the rate of dissolution equals the rate of precipitation. Agitation for 48 hours ensures this state is achieved. Centrifugation at high speeds is critical to prevent sub-micron undissolved particulates from artificially inflating the UV/HPLC absorbance readings[5].

Step-by-Step Methodology:

-

Excess Addition: Add an excess amount of ISL crystalline solid (e.g., 50 mg) to 1.0 g of the target solvent/excipient in a hermetically sealed glass vial.

-

Equilibration: Vortex the mixture and submerge it in a shaking water bath set to 37°C at 100 rpm for exactly 48 hours[5].

-

Phase Separation: Centrifuge the equilibrated mixture at 10,000 rpm for 30 minutes to pellet all undissolved ISL[5].

-

Sampling & Dilution: Carefully extract the clear supernatant. Dilute the sample volumetrically with HPLC-grade methanol or ethanol to bring the concentration within the linear dynamic range of the detector.

-

Self-Validation (Calibration): Generate a standard curve using an ISL stock solution (10 mg ISL in 100 mL of 1:1 ethanol-water) with concentrations ranging from 1 to 10 μg/mL[4]. Ensure the correlation coefficient ( R2 ) is ≥0.998 .

-

Quantification: Inject 10 μL into an HPLC system (C18 column, 30°C) using a mobile phase of water-methanol (30/70, v/v) at 1.0 mL/min. Detect absorbance at 360-372 nm[1][5].

Workflow for thermodynamic equilibrium solubility determination of ISL.

Protocol 2: Preparation of ISL Stock Solutions for In Vitro Assays

Causality & Logic: ISL possesses highly reactive phenolic hydroxyl groups prone to auto-oxidation. Therefore, organic solvents used for stock solutions must be anhydrous and purged with inert gas to preserve molecular integrity[1][2].

-

Solvent Preparation: Obtain fresh, anhydrous DMSO or DMF. Purge the solvent with dry Nitrogen ( N2 ) or Argon gas for 5 minutes to displace dissolved oxygen[1][2].

-

Dissolution: Dissolve ISL to a concentration of 20 mg/mL. Vortex until completely clear.

-

Aqueous Transition: For biological assays, dilute the stock solution into the aqueous buffer (e.g., PBS) immediately prior to use. Do not exceed a 1:10 DMSO:Buffer ratio (yielding ~0.1 mg/mL ISL) to prevent rapid precipitation[1]. Discard any aqueous dilutions after 24 hours.

Pharmacological Implications of Solubilized ISL

Once successfully solubilized and delivered intracellularly, ISL acts as a multi-target modulator. It is a known inhibitor of aldose reductase (IC50 = 320 nM)[2] and exerts profound effects on cellular survival and inflammatory pathways. Specifically, ISL suppresses breast and gastric cancers by downregulating the PI3K-Akt pathway and inhibiting NF-κB signaling[3].

Key pharmacological pathways modulated by bioavailable Isoliquiritigenin (ISL).

By mastering the solubility thermodynamics and employing advanced formulation vehicles like DESs or nanoemulsions, researchers can prevent premature precipitation, ensuring that ISL reaches these intracellular targets at therapeutic concentrations.

References

-

National Center for Biotechnology Information (PMC). "Isoliquiritigenin Nanoemulsion Preparation by Combined Sonication and Phase-Inversion Composition Method: In Vitro Anticancer Activities". Nih.gov.[Link]

-

National Center for Biotechnology Information (PMC). "Preparation and in vitro and in vivo evaluation of an isoliquiritigenin-loaded ophthalmic nanoemulsion for the treatment of corneal neovascularization". Nih.gov.[Link]

-

Frontiers. "Inclusion Complex of Isoliquiritigenin With Sulfobutyl Ether-β-Cyclodextrin: Preparation, Characterization, Inclusion Mode, Solubilization, and Stability". Frontiersin.org.[Link]

-

National Center for Biotechnology Information (PubMed). "Exploring the mechanism of solubilization and release of isoliquiritigenin in deep eutectic solvents". Nih.gov.[Link]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Isoliquiritigenin Nanoemulsion Preparation by Combined Sonication and Phase-Inversion Composition Method: In Vitro Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Inclusion Complex of Isoliquiritigenin With Sulfobutyl Ether-β-Cyclodextrin: Preparation, Characterization, Inclusion Mode, Solubilization, and Stability [frontiersin.org]

- 5. Preparation and in vitro and in vivo evaluation of an isoliquiritigenin-loaded ophthalmic nanoemulsion for the treatment of corneal neovascularization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the mechanism of solubilization and release of isoliquiritigenin in deep eutectic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

Overcoming the Bioavailability Bottleneck of Isoliquiritigenin: A Pharmacokinetic and Formulation Whitepaper

Executive Summary

Isoliquiritigenin (ISL), a chalcone flavonoid derived from the root of Glycyrrhiza uralensis (licorice), has emerged as a highly potent bioactive compound with documented anti-tumor, anti-inflammatory, and antioxidant properties. However, its clinical translation is severely bottlenecked by its pharmacokinetic profile. As drug development professionals, we frequently encounter the "absorption-bioavailability paradox" with flavonoids: despite high intestinal permeability, systemic exposure remains sub-therapeutic.

This technical guide dissects the pharmacokinetic parameters of ISL, explores the enzymatic causality behind its extensive first-pass metabolism, and provides field-proven formulation protocols—such as Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) and nanocrystals—designed to bypass these physiological barriers.

Physicochemical Properties & The Absorption Paradox

From a physicochemical standpoint, ISL is highly lipophilic and poorly soluble in aqueous gastrointestinal fluids. In vivo absorption studies indicate that approximately 92.0% of an oral ISL dose is absorbed across the intestinal lumen[1]. Yet, the absolute oral bioavailability ranges from a mere 11.8% to 29.8% depending on the administration vehicle 12.

This massive discrepancy is caused by a highly aggressive presystemic first-pass metabolism. When ISL enters the enterocytes and subsequently the hepatic portal vein, it acts as a high-affinity substrate for both Phase I and Phase II metabolic enzymes, drastically reducing the concentration of the parent compound before it reaches systemic circulation.

Metabolic Profiling: The First-Pass Sink

Understanding the biotransformation of ISL is critical for rationally designing delivery systems that can shield the drug.

-

Phase I Metabolism: ISL is predominantly metabolized by Cytochrome P450 (CYP) 2C19. It undergoes isomerization into its flavanone aglycone, liquiritigenin (LQ), and is also converted into active metabolites such as butein and sulfuretin [[3]](_).

-

Phase II Metabolism: The most significant clearance mechanism is glucuronidation mediated by Uridine 5'-diphospho-glucuronosyltransferases (UGT1A). Both ISL and LQ are rapidly converted into highly hydrophilic monoglucuronides (M1 and M2), which are subsequently excreted via biliary and renal pathways 4.

Figure 1: Primary Phase I and Phase II metabolic pathways of Isoliquiritigenin.

Quantitative Pharmacokinetic Profile

To establish a baseline for formulation enhancement, we must analyze the raw pharmacokinetic data of free ISL. The table below synthesizes data from Sprague-Dawley rat models comparing intravenous, standard oral suspension, and advanced SNEDDS delivery 25.

| Pharmacokinetic Parameter | Intravenous (10 mg/kg) | Oral Suspension (20 mg/kg) | Oral SNEDDS (20 mg/kg) |

| Cmax (μg/mL) | N/A | 0.37 ± 0.12 | 1.17 ± 0.35 |

| Tmax (h) | N/A | 0.5 - 1.0 | 0.5 - 1.0 |

| AUC₀₋∞ (μg·h/mL) | 7.30 ± 0.51 | 4.50 ± 0.21 | ~17.77 |

| Elimination T₁/₂ (h) | 4.90 ± 0.35 | 4.40 - 4.80 | 4.50 ± 0.40 |

| Absolute Bioavailability (F%) | 100% | 11.8% - 29.8% | > 45% (Estimated) |

Data Interpretation: The short elimination half-life (~4.8 h) combined with rapid Tmax indicates that ISL is quickly absorbed but just as rapidly cleared. The 3.16-fold increase in Cmax and 3.95-fold increase in AUC achieved via SNEDDS confirms that protecting the drug in lipid nanodroplets successfully mitigates presystemic degradation.

Advanced Formulation Strategies

To overcome the physicochemical limitations of ISL, modern drug delivery relies on three primary architectures:

-

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): By dissolving ISL in an isotropic mixture of oils (e.g., ethyl oleate), surfactants (Tween 80), and co-surfactants (PEG 400), the formulation spontaneously forms nanodroplets (<50 nm) in the GI tract. This keeps ISL in a solubilized state, bypassing the dissolution rate-limiting step, and promotes lymphatic absorption, which circumvents hepatic first-pass metabolism 5.

-

Nanocrystals: Utilizing anti-solvent precipitation combined with sonication, ISL particle size can be reduced to ~46.2 nm. According to the Noyes-Whitney equation, this exponential increase in surface area drastically enhances the intrinsic dissolution rate, yielding a 5.83-fold increase in peak plasma concentration 6.

-

Cocrystallization: Engineering cocrystals of ISL with conformers like nicotinamide (ISL-NIC) alters the crystal lattice energy. The N-atom on the pyridine ring acts as a hydrogen bond acceptor for ISL's phenol group, significantly improving thermodynamic stability and in vivo absorption [[7]]().

Experimental Protocol: Development and Validation of ISL-SNEDDS

As a self-validating system, the following protocol ensures thermodynamic stability before any in vivo resources are expended. The causality behind the excipient ratio (3:6:1) is to achieve a near-zero interfacial tension, which is thermodynamically required for spontaneous emulsification.

Figure 2: Step-by-step experimental workflow for ISL-SNEDDS formulation and PK validation.

Step-by-Step Methodology:

Phase 1: Formulation Assembly

-

Excipient Blending: In a glass vial, combine Ethyl Oleate (oil phase, 300 mg), Tween 80 (surfactant, 600 mg), and PEG 400 (co-surfactant, 100 mg) to achieve a 3:6:1 mass ratio. Scientific Rationale: This specific ratio prevents surfactant toxicity while maintaining sufficient lipophilicity to dissolve ISL.

-

Homogenization: Vortex the mixture for 5 minutes, followed by bath sonication for 10 minutes at room temperature until a clear, isotropic liquid is formed.

-

Drug Loading: Add ISL powder in excess to the blank SNEDDS vehicle. Sonicate for an additional 10 minutes.

-

Equilibration: Place the vial in a shaking water bath at 37°C and 100 rpm overnight (12 hours) to reach equilibrium solubility.

Phase 2: Self-Validation & Characterization 5. Thermodynamic Stress Test: Centrifuge the saturated mixture at 8,000 rpm for 30 minutes. Self-Validation Checkpoint: The absence of phase separation or drug precipitation confirms micellar stability. 6. Supernatant Extraction: Carefully extract the supernatant. Quantify the dissolved ISL concentration using HPLC (Target drug content: ~58.8 mg/g) 5. 7. Aqueous Dispersion: Dilute 100 μL of ISL-SNEDDS in 10 mL of distilled water (simulating gastric fluids). Analyze via Dynamic Light Scattering (DLS). Acceptable parameters: Globule size < 30 nm, Polydispersity Index (PDI) < 0.15, Zeta potential ~ -12 mV.

Phase 3: In Vivo Pharmacokinetic Profiling 8. Dosing: Administer the ISL-SNEDDS formulation via oral gavage to fasted Sprague-Dawley rats at a dose equivalent to 20 mg/kg of ISL. 9. Sampling: Collect 300 μL blood samples from the retro-orbital plexus or tail vein at 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours post-dosing. 10. Quantification: Centrifuge blood at 4,000 rpm for 10 mins to isolate plasma. Extract ISL using liquid-liquid extraction (ethyl acetate) and quantify using validated LC-MS/MS.

Conclusion

The therapeutic ceiling of Isoliquiritigenin is dictated not by its pharmacodynamics, but by its pharmacokinetics. By understanding the mechanistic pathways of UGT1A and CYP2C19-mediated clearance, researchers can rationally design nanocarriers. Formulations like SNEDDS and nanocrystals transform ISL from a poorly bioavailable botanical extract into a highly viable candidate for clinical oncology and immunology pipelines.

References

-

Pharmacokinetics, biodistribution and bioavailability of isoliquiritigenin after intravenous and oral administration. PubMed.[Link]

-

Development of an Orally Bioavailable Isoliquiritigenin Self-Nanoemulsifying Drug Delivery System to Effectively Treat Ovalbumin-Induced Asthma. PMC.[Link]

-

Effect of particle size on the oral absorption of isoliquiritigenin nanocrystals. SciELO.[Link]

-

Cocrystals of isoliquiritigenin with enhanced pharmacokinetic performance. ResearchGate.[Link]

-

Isoliquiritigenin in Cancer. Encyclopedia MDPI.[Link]

Sources

- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 2. Pharmacokinetics, biodistribution and bioavailability of isoliquiritigenin after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 5. Development of an Orally Bioavailable Isoliquiritigenin Self-Nanoemulsifying Drug Delivery System to Effectively Treat Ovalbumin-Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

Isoliquiritigenin: A Multi-Targeted Approach to Disrupting Cancer Cell Proliferation and Metastasis

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Therapeutic Promise of a Natural Chalcone

Isoliquiritigenin (ISL), a chalcone-type flavonoid primarily derived from the licorice plant (Glycyrrhiza species), has emerged as a compelling candidate in oncology research.[1][2] Its multifaceted pharmacological profile, encompassing anti-inflammatory, antioxidant, and notably, potent anti-cancer activities, has garnered significant attention within the scientific community.[3][4] Preclinical studies have consistently demonstrated ISL's ability to impede the growth and spread of a wide array of cancers, including those of the digestive system, breast, lung, and prostate.[1][3][5][6] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning ISL's anti-neoplastic effects, offering a valuable resource for researchers investigating its therapeutic potential. We will delve into the core pathways through which ISL exerts its influence—namely, the induction of apoptosis, arrest of the cell cycle, and inhibition of metastasis—and provide detailed experimental protocols for their investigation.

Induction of Apoptosis: Orchestrating Programmed Cell Death

A fundamental strategy in cancer therapy is the induction of apoptosis, or programmed cell death, in malignant cells. ISL has been shown to be a potent inducer of apoptosis through the modulation of key signaling cascades and the generation of reactive oxygen species (ROS).[5][7]

The Intrinsic Apoptotic Pathway and ROS Production

ISL treatment has been observed to increase intracellular ROS levels in various cancer cell lines.[5][8] This elevation in oxidative stress triggers the intrinsic apoptotic pathway. Key events in this process include:

-

Mitochondrial Dysfunction: Increased ROS leads to mitochondrial membrane depolarization and the release of cytochrome c into the cytoplasm.

-

Modulation of Bcl-2 Family Proteins: ISL upregulates the expression of pro-apoptotic proteins such as Bax and Bak, while downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL.[7][9] This shift in the Bax/Bcl-2 ratio is a critical determinant in the initiation of apoptosis.

-

Caspase Activation: The release of cytochrome c activates a cascade of cysteine-aspartic proteases known as caspases. ISL treatment leads to the cleavage and activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3 and -7).[6][7] Activated caspase-3 then cleaves cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[6]

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This protocol is a standard method to quantitatively assess apoptosis by detecting the externalization of phosphatidylserine (PS) on the cell surface, an early hallmark of apoptosis.

Principle: Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS. When conjugated with a fluorochrome like FITC, it can identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid-binding dye that is impermeant to live and early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Seed cancer cells at an appropriate density in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of ISL for the desired time period (e.g., 24-48 hours). Include a vehicle-treated control group.

-

Cell Harvesting: Gently aspirate the culture medium and wash the cells once with ice-cold PBS. Detach the cells using a non-enzymatic cell dissociation solution or gentle trypsinization. Collect the cells by centrifugation at 300 x g for 5 minutes.

-

Cell Staining:

-

Wash the cell pellet twice with 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set the quadrants.

-

The cell populations will be distributed as follows:

-

Live cells: Annexin V-FITC negative, PI negative.

-

Early apoptotic cells: Annexin V-FITC positive, PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

-

Necrotic cells: Annexin V-FITC negative, PI positive.

-

-

Cell Cycle Arrest: Halting Uncontrolled Proliferation

The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle. ISL has been demonstrated to induce cell cycle arrest at various checkpoints, thereby inhibiting tumor growth.[2][10][11]

G1/S and G2/M Phase Arrest

Depending on the cancer cell type and the concentration of ISL, it can induce arrest at either the G1/S or the G2/M transition of the cell cycle.[2][10]

-

G1/S Arrest: In some cancer cells, such as hepatocellular carcinoma, ISL causes an accumulation of cells in the G1 phase, preventing their entry into the S phase.[2] This is often associated with the downregulation of cyclin D1 and the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and p27.[2]

-

G2/M Arrest: In other cancer types, like cervical and ovarian cancer, ISL induces a block at the G2/M checkpoint.[9][10][11] This is mediated by the downregulation of key G2/M regulatory proteins, including Cyclin B1 and cdc2 (CDK1).[9] Furthermore, ISL can activate the ATM/p53 signaling pathway, leading to the phosphorylation of Chk2, cdc25C, and cdc2, which are crucial for the G2/M transition.[9]

Experimental Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

This protocol allows for the analysis of the cell cycle distribution of a cell population based on their DNA content.

Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Culture and treat cells with ISL as described in the apoptosis assay protocol.

-

Cell Harvesting and Fixation:

-

Harvest the cells and wash them once with ice-cold PBS.

-

Resuspend the cell pellet in 500 µL of ice-cold PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Cell Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet twice with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples using a flow cytometer.

-

The DNA content will be displayed as a histogram, with distinct peaks for the G0/G1, S, and G2/M phases of the cell cycle.

-

The percentage of cells in each phase can be quantified using cell cycle analysis software.

-

Inhibition of Metastasis: Preventing Cancer's Spread

Metastasis, the spread of cancer cells to distant organs, is the primary cause of cancer-related mortality. ISL has shown significant promise in inhibiting the metastatic cascade by targeting key processes such as cell migration, invasion, and the epithelial-mesenchymal transition (EMT).[2][12]

Targeting Key Signaling Pathways in Metastasis

ISL's anti-metastatic effects are mediated through the modulation of several critical signaling pathways:

-

PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and migration. ISL has been shown to suppress the phosphorylation and activation of PI3K and Akt in various cancer cells.[2][12][13] This inhibition leads to the downregulation of downstream effectors involved in metastasis, such as matrix metalloproteinases (MMPs).

-

STAT3 Signaling: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor progression and metastasis. ISL has been reported to inhibit the phosphorylation and activation of STAT3, thereby downregulating the expression of its target genes involved in invasion and angiogenesis.[5]

-

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is another key transcription factor that promotes inflammation and metastasis. ISL can inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκBα. This leads to the retention of NF-κB in the cytoplasm and the suppression of its pro-metastatic target genes.[3]

Experimental Protocol: Transwell Migration and Invasion Assay

This assay is a widely used in vitro method to assess the migratory and invasive potential of cancer cells.

Principle: The assay utilizes a two-chamber system separated by a porous membrane. For the migration assay, cells are seeded in the upper chamber and migrate through the pores towards a chemoattractant in the lower chamber. For the invasion assay, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel), which the cells must degrade to invade and migrate.

Step-by-Step Methodology:

-

Preparation of Transwell Inserts: For invasion assays, coat the upper surface of the Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify at 37°C. For migration assays, use uncoated inserts.

-

Cell Seeding:

-

Starve the cancer cells in serum-free medium for 12-24 hours.

-

Resuspend the cells in serum-free medium containing different concentrations of ISL or vehicle control.

-

Seed 1-5 x 10^4 cells into the upper chamber of the Transwell inserts.

-

-

Chemoattractant Addition: Add complete medium (containing fetal bovine serum) as a chemoattractant to the lower chamber.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period that allows for cell migration/invasion (typically 12-48 hours, depending on the cell line).

-

Quantification:

-

After incubation, carefully remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol or 4% paraformaldehyde.

-

Stain the cells with a crystal violet solution.

-

Visualize and count the stained cells under a microscope in several random fields. The number of migrated/invaded cells is an indicator of the metastatic potential.

-

Modulation of Key Signaling Pathways: A Deeper Dive

As highlighted, ISL's anti-cancer effects stem from its ability to modulate multiple signaling pathways. Investigating these pathways is crucial for a complete understanding of its mechanism of action.

Western Blot Analysis of Signaling Proteins

Western blotting is a powerful technique to detect and quantify the expression and phosphorylation status of specific proteins within a signaling cascade.

Step-by-Step Methodology:

-

Cell Lysis and Protein Quantification:

-

Treat cancer cells with ISL as previously described.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature the protein lysates by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-STAT3, STAT3, p-NF-κB p65, NF-κB p65, β-actin as a loading control) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Investigating NF-κB Nuclear Translocation

To specifically assess the inhibition of NF-κB activation, it is important to examine the translocation of the p65 subunit from the cytoplasm to the nucleus.

Step-by-Step Methodology:

-

Cellular Fractionation: Following ISL treatment, harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol.

-

Western Blot Analysis: Perform western blotting on the cytoplasmic and nuclear fractions as described above. Probe the membranes with antibodies against NF-κB p65. Use a cytoplasmic marker (e.g., GAPDH) and a nuclear marker (e.g., Lamin B1 or Histone H3) to confirm the purity of the fractions. A decrease in nuclear p65 and a corresponding increase in cytoplasmic p65 upon ISL treatment would indicate inhibition of NF-κB translocation.

Data Presentation: Quantitative Insights into ISL's Efficacy

To facilitate the comparison of ISL's potency across different cancer cell lines, a summary of its half-maximal inhibitory concentration (IC50) values is presented below. These values represent the concentration of ISL required to inhibit the growth of 50% of the cancer cells.

| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| SKOV-3 | Ovarian Cancer | 83.2 | [3] |

| OVCAR-5 | Ovarian Cancer | 55.5 | [3] |

| ES2 | Ovarian Cancer | 40.1 | [3] |

| A549 | Non-small cell lung cancer | 18.5 - 27.14 | [3] |

| Hela | Cervical Cancer | 126.5 | [14] |

| Bel-7402 | Liver Cancer | 160 | [7] |

| MCF-7 | Breast Cancer | 133.7 | [7] |

| PC-3M | Prostate Cancer | 141.7 | [7] |

| 266-6 | Pancreatic Acinar Cell Tumor | 262 µg/ml | [2] |

| TGP49 | Pancreatic Acinar Cell Tumor | 389 µg/ml | [2] |

| TGP47 | Pancreatic Acinar Cell Tumor | 211 µg/ml | [2] |

| MDA-MB-468 (24h) | Triple-Negative Breast Cancer | 35.63 | [13] |

| MDA-MB-468 (48h) | Triple-Negative Breast Cancer | 29.80 | [13] |

| MDA-MB-468 (72h) | Triple-Negative Breast Cancer | 4.35 | [13] |

| BT-549 (24h) | Triple-Negative Breast Cancer | 29.04 | [13] |

| BT-549 (48h) | Triple-Negative Breast Cancer | 22.75 | [13] |

| BT-549 (72h) | Triple-Negative Breast Cancer | 3.01 | [13] |

Preclinical and Clinical Landscape: Translating Promise into Practice

Numerous in vivo studies using animal models have corroborated the anti-cancer effects of ISL observed in vitro. For instance, in a mouse xenograft model of colon carcinoma, administration of ISL significantly reduced tumor size.[3] Similarly, in a breast cancer xenograft model, ISL inhibited tumor growth and neoangiogenesis.[9][15] While the majority of research remains at the preclinical stage, the promising results have spurred interest in its clinical development.[10] A clinical trial has investigated the efficacy of a traditional Japanese medicine containing ISL in suppressing colonic peristalsis, suggesting its potential for clinical applications.[16] However, further dedicated clinical trials are necessary to fully evaluate the safety and efficacy of ISL as a cancer therapeutic.

Conclusion and Future Directions

Isoliquiritigenin stands out as a promising natural compound with a well-defined, multi-targeted mechanism of action against cancer cells. Its ability to induce apoptosis, arrest the cell cycle, and inhibit metastasis through the modulation of key signaling pathways like PI3K/Akt, STAT3, and NF-κB underscores its therapeutic potential. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate and validate the anti-cancer properties of ISL. Future research should focus on optimizing its delivery through novel formulations to enhance bioavailability and on conducting rigorous clinical trials to translate its preclinical promise into tangible benefits for cancer patients. The continued exploration of ISL and similar natural compounds holds the key to developing novel, effective, and less toxic cancer therapies.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: ISL-induced intrinsic apoptosis pathway.

Caption: Experimental workflow for cell cycle analysis.

Caption: Key signaling pathways inhibited by ISL to block metastasis.

References

-

Targeting digestive system cancers with isoliquiritigenin: a comprehensive review of antitumor mechanisms - Frontiers. (2025, September 3). Retrieved from [Link]

-

Therapeutic properties of isoliquiritigenin with molecular modeling studies: investigation of anti-pancreatic acinar cell tumor and HMG-CoA reductase inhibitor activity for treatment of hypercholesterolemia. (2022, December 22). Archives of Medical Science. Retrieved from [Link]

-

Perspectives on the Role of Isoliquiritigenin in Cancer. (2021, January 1). MDPI. Retrieved from [Link]

-

Isoliquiritigenin induces G2 and M phase arrest by inducing DNA damage and by inhibiting the metaphase/anaphase transition. (2009, May 18). Cancer Letters. Retrieved from [Link]

-

Shallot and licorice constituent isoliquiritigenin arrests cell cycle progression and induces apoptosis through the induction of ATM/p53 and initiation of the mitochondrial system in human cervical carcinoma HeLa cells. (2009, July 15). Molecular Nutrition & Food Research. Retrieved from [Link]

-

Design, Synthesis, and Antitumor Activity of Isoliquiritigenin Amino Acid Ester Derivatives. (2024, June 3). Semantic Scholar. Retrieved from [Link]

-

Isoliquiritigenin (ISL) and its Formulations: Potential Antitumor Agents. (2019, November 1). Bentham Science. Retrieved from [Link]

-

Isoliquiritigenin inhibits tumor growth and protects the kidney and liver against chemotherapy-induced toxicity in a mouse xenograft model of colon carcinoma. (2008, March 15). Journal of Pharmacological Sciences. Retrieved from [Link]

-

Perspectives on the Role of Isoliquiritigenin in Cancer. (n.d.). PMC. Retrieved from [Link]

-

Isoliquiritigenin: A natural compound with a promising role in inhibiting breast cancer lung metastasis. (2024, October 5). PMC. Retrieved from [Link]

-

Isoliquiritigenin Induces Apoptosis via ROS-Mediated Inhibition of p38/mTOR/STAT3 Pathway in Human Melanoma Cells. (n.d.). PMC. Retrieved from [Link]

-

Isoliquiritigenin Induces Apoptosis via ROS-Mediated Inhibition of p38/mTOR/STAT3 Pathway in Human Melanoma Cells. (2025, February 12). Biomolecules & Therapeutics. Retrieved from [Link]

-

Efficacy of Glycicumarin and Isoliquiritigenin in Suppressing Colonic Peristalsis in Both an Animal Model and a Clinical Trial. (2024). Biological & Pharmaceutical Bulletin. Retrieved from [Link]

-

Design, Synthesis, and Antitumor Activity of Isoliquiritigenin Amino Acid Ester Derivatives. (n.d.). MDPI. Retrieved from [Link]